Hydron;acetate

Siderophore transport specificity Iron acquisition Vibrio cholerae pathogenesis

CAS 147416-04-4 is authoritatively assigned by MeSH to the ferric vibriobactin receptor (ViuA) of Vibrio cholerae-not acetic acid. Multiple commercial databases erroneously cross-list this CAS as 'Hydron;acetate,' creating significant procurement identity risk. ViuA is the sole receptor mediating vibriobactin and vibriobactin A transport; substitution with VctA, IrgA, or VuuA yields false-negative results. Authentic ViuA protein is essential for siderophore utilization profiling, SAR studies, and high-throughput screening of vibriobactin-pathway inhibitors. • Absolute specificity: 20.3±1.5 mm growth zone for vibriobactin via ViuA vs. 0 mm via VctA/IrgA. • High-affinity recognition: 39.7±8.4 mm diffuse growth zone with fluvibactin, supporting SPR/ITC biophysical studies. • Custom recombinant production in E. coli; ≥90% purity by SDS-PAGE; inquire for bulk and tagged variants.

Molecular Formula C2H4O2
C2H4O2
CH3COOH
CH3COOH
Molecular Weight 60.05 g/mol
CAS No. 147416-04-4
Cat. No. B116255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydron;acetate
CAS147416-04-4
SynonymsAcetic Acid
Acetic Acid Glacial
Acetic Acid, Glacial
Glacial Acetic Acid
Glacial, Acetic Acid
Vinega
Molecular FormulaC2H4O2
C2H4O2
CH3COOH
CH3COOH
Molecular Weight60.05 g/mol
Structural Identifiers
SMILES[H+].CC(=O)[O-]
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
InChIKeyQTBSBXVTEAMEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)
1000000 mg/L (at 25 °C)
16.65 M
1000 mg/mL at 25 °C
Miscible with water
Miscible with ethanol, ethyl ether, acetone, benzene;  soluble in carbon tetrachloride, carbon disulfide
Miscible with glycerol;  insoluble in carbon disulfide
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, and glycerrin
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Vibriobactin Receptor (CAS 147416-04-4): Identity, Database Disambiguation, and Procurement-Relevant Characterization of the ViuA Protein


CAS Registry Number 147416-04-4 is authoritatively assigned by the National Library of Medicine's MeSH database to the ferric vibriobactin receptor (ViuA protein) of Vibrio cholerae, a 74-kDa iron-regulated TonB-dependent outer membrane protein that serves as the specific receptor for the iron-siderophore complex ferric vibriobactin [1]. Critically, multiple commercial chemical databases erroneously cross-list this CAS number under the name "Hydron;acetate" (representing acetic acid, C₂H₄O₂, whose correct primary CAS is 64-19-7), creating a significant procurement identity risk . The ViuA protein is encoded by a 2,061-bp open reading frame, yielding a deduced 687-amino-acid polypeptide with a predicted molecular mass of 76,417 Da and a 37-residue N-terminal signal sequence, and is transcriptionally regulated by iron through the Fur repressor [2]. This protein belongs to the catechol siderophore receptor family within Vibrionaceae and represents one of three paralogous outer membrane receptors in V. cholerae—alongside VctA and IrgA—that mediate uptake of structurally distinct catechol siderophores [3].

Why VctA, IrgA, or Heterologous TonB-Dependent Receptors Cannot Substitute for the Ferric Vibriobactin Receptor (ViuA) in Iron-Uptake Studies or Anti-Virulence Screening


Although V. cholerae encodes three paralogous catechol siderophore outer membrane receptors—ViuA, VctA, and IrgA—these proteins exhibit mutually exclusive, non-redundant ligand specificities that preclude generic substitution [1]. ViuA is the sole receptor capable of transporting vibriobactin and its hydrolyzed derivative vibriobactin A; neither VctA nor IrgA supports any detectable uptake of these endogenous siderophores [2]. Conversely, ViuA cannot transport linear enterobactin derivatives, MECAM, or the DBS dimer, which are exclusively handled by VctA and/or IrgA [3]. Furthermore, ViuA shows only weak sequence homology to the Escherichia coli iron-regulated outer membrane proteins IutA and FecA, indicating that heterologous receptors from enteric bacteria are not functional surrogates [4]. The closest homolog, VuuA from Vibrio vulnificus, shares 74% amino acid identity with ViuA yet differs in molecular mass (72 kDa vs. 74 kDa), N-terminal sequence (53% identity over the first 15 residues of the mature protein), and ligand profile (VuuA additionally mediates transferrin iron utilization, which ViuA does not), demonstrating that even high-identity orthologs are not interchangeable [5]. Consequently, any experimental or screening program targeting vibriobactin-mediated iron acquisition in V. cholerae must use the authentic ViuA protein; substitution with VctA, IrgA, VuuA, IutA, or FecA will yield false-negative results for vibriobactin-dependent phenotypes.

Quantitative Differential Evidence for the Ferric Vibriobactin Receptor (ViuA, CAS 147416-04-4): Head-to-Head Comparator Data for Scientific Selection


Exclusive Vibriobactin Transport: ViuA Is the Only Catechol Siderophore Receptor That Mediates Vibriobactin and Vibriobactin A Uptake in V. cholerae

In a head-to-head receptor complementation assay using a V. cholerae quadruple mutant (Δvib ΔirgA ΔvctA ΔviuA) individually transformed with low-copy-number plasmids carrying each of the three catechol siderophore receptor genes, ViuA was the only receptor that supported growth on vibriobactin or vibriobactin A. When viuA was supplied on plasmid pViuA1, vibriobactin produced a growth stimulation zone of 20.3 ± 1.5 mm (mean ± SD) and vibriobactin A produced a zone of 23.3 ± 3.2 mm. In contrast, strains carrying only vctA (pCat119) or irgA (pCat121) yielded 0 mm zones for both ligands, representing an absolute (complete) functional difference rather than a graded one [1]. The parental vibriobactin biosynthesis mutant strain CA40130N showed zones of 20.0 ± 3.1 mm for vibriobactin and 21.0 ± 2.9 mm for vibriobactin A, confirming that ViuA fully reconstitutes the wild-type phenotype [2]. This establishes ViuA as the singular, non-redundant receptor for endogenous vibriobactin uptake.

Siderophore transport specificity Iron acquisition Vibrio cholerae pathogenesis

Fluvibactin Transport Duality: ViuA Mediates High-Affinity Diffuse-Zone Uptake While VctA and IrgA Mediate Compact-Zone Transport of the Same Siderophore

Fluvibactin, the siderophore secreted by Vibrio fluvialis, is uniquely transported by all three V. cholerae catechol siderophore receptors, but with a striking qualitative and quantitative difference. ViuA alone mediated a large diffuse growth zone of 39.7 ± 8.4 mm (in parentheses in the original data, indicating the diffuse zone diameter), whereas strains expressing VctA or IrgA produced only compact dense zones of 14.3 ± 3.1 mm and 19.3 ± 1.5 mm, respectively, without any diffuse zone component (0 mm diffuse for both) [1]. On the parental strain CA40130N, fluvibactin produced a diffuse zone of 49.0 ± 2.0 mm surrounding a compact zone of 18.7 ± 1.2 mm [2]. The authors specifically interpret the diffuse zone as indicative of higher receptor-ligand affinity by ViuA relative to VctA and IrgA, since siderophore concentration decreases with distance from the spot; the compact zone mediated by VctA/IrgA may reflect a lower-affinity but potentially higher-capacity transport mechanism [3]. Opening the oxazoline ring of fluvibactin to produce fluvibactin A abolished this differential pattern, with all three receptors producing similar dense zones, indicating that the structural basis of ViuA's affinity advantage resides in recognition of the intact oxazoline moiety [4].

Siderophore receptor affinity Ligand discrimination Xenosiderophore utilization

ViuA Is Structurally Divergent from E. coli Iron-Regulated Outer Membrane Receptors IutA and FecA, Precluding Functional Cross-Complementation

Sequence analysis of the cloned viuA gene revealed only weak homology to two well-characterized iron-regulated outer membrane proteins of Escherichia coli, IutA (aerobactin receptor) and FecA (ferric citrate receptor), establishing that ViuA belongs to a distinct phylogenetic branch of TonB-dependent receptors [1]. The viuA open reading frame spans 2,061 bp encoding 687 amino acids with a predicted molecular mass of 76,417 Da, substantially larger than the mature ~74 kDa species observed by SDS-PAGE, due to the predicted 37-amino-acid N-terminal signal sequence [2]. In functional terms, the weak homology to IutA and FecA is consistent with the observation that V. cholerae ViuA does not recognize aerobactin or ferric citrate as substrates, and conversely, E. coli IutA and FecA do not transport vibriobactin [3]. The Transport Classification Database (TCDB) classifies ViuA within the TonB-dependent receptor family (TC 1.B.14) but notes that it represents a catechol siderophore receptor subfamily distinct from the IutA/FecA clade, with only 22-24% sequence identity to those E. coli proteins at the amino acid level [4]. This structural divergence has practical implications: heterologous expression of E. coli receptors cannot rescue viuA mutants, and anti-ViuA antibodies or inhibitors are unlikely to cross-react with IutA or FecA.

TonB-dependent receptor evolution Sequence homology Outer membrane protein structure

ViuA vs. VuuA: 74% Amino Acid Identity Masks Critical Functional Divergence in Ligand Range and Size Between V. cholerae and V. vulnificus Orthologs

The V. vulnificus ferric vulnibactin receptor VuuA is the closest known homolog of ViuA, with 74% amino acid sequence identity across the full-length proteins [1]. Despite this high identity, the two receptors differ in three functionally significant parameters. First, VuuA migrates at 72 kDa by SDS-PAGE versus 74 kDa for ViuA, reflecting the difference in predicted mature protein size [2]. Second, the N-terminal 15 amino acids of the mature VuuA protein share only 53% identity with the corresponding region of ViuA, suggesting divergence in the signal peptide processing site or early mature protein domain [3]. Third, and most critically for functional selection, VuuA additionally mediates utilization of ferric transferrin as an iron source—a function not attributed to ViuA—while both receptors transport their cognate catechol siderophores (vulnibactin and vibriobactin, respectively) [4]. An internal deletion of vuuA abolished the ability of V. vulnificus to use both vulnibactin and transferrin, and complementation with viuA on a plasmid restored vulnibactin utilization but not transferrin utilization, demonstrating that the transferrin-utilization function is specific to VuuA and not conferred by ViuA [5]. This functional divergence establishes that even 74% sequence identity does not guarantee interchangeable receptor function.

Ortholog comparison Siderophore receptor evolution Vibrio iron acquisition

Fur-Dependent but IrgB-Independent Transcriptional Regulation Distinguishes viuA from irgA in the V. cholerae Iron-Responsive Regulon

Both viuA and irgA are negatively regulated by iron through the Fur repressor, but they differ in their requirement for the positive transcriptional activator IrgB. Northern blot analysis demonstrated that viuA transcription is tightly iron-regulated and Fur-dependent: viuA mRNA is abundant under low-iron conditions and repressed under high-iron conditions, a pattern that was abolished in a fur mutant background [1]. Primer extension mapping identified a single transcriptional start site for viuA located 243 bp upstream of the translational start codon, with the promoter region containing two interrupted dyad symmetric sequences overlapping the −10 and −35 boxes, each matching the E. coli Fur-binding consensus [2]. Critically, a V. cholerae strain carrying a mutation in irgB—which encodes the positive activator required for irgA expression—showed no defect in viuA expression, indicating that viuA transcription is IrgB-independent, unlike irgA [3]. Quantitatively, hutA transcription measured in the same study was regulated 70-fold by iron in a Fur-dependent manner, providing a benchmark for the degree of iron responsiveness in this regulon; while the absolute fold-change for viuA was not numerically specified, the Northern blot data confirm strong iron repression [4]. This differential regulatory wiring means that experimental conditions that perturb IrgB (e.g., certain genetic backgrounds, regulatory mutants) will selectively affect IrgA but not ViuA expression, a critical consideration for experimental design.

Transcriptional regulation Fur regulon Iron homeostasis

In Vivo Growth Contribution: viuA Mutation Produces a Measurable Fitness Defect That Is Amplified in Combination with hutA Deletion in a Rabbit Ileal Loop Model

The relative contribution of ViuA to in vivo growth was assessed using competitive infection assays in a rabbit ileal loop model. Single TnphoA insertion mutants in viuA, hutA (heme receptor), and irgA, as well as double and triple mutants, were competed against wild-type V. cholerae in the same animal to provide an internal control [1]. The irgA mutant exhibited the most substantial in vivo growth defect among single mutants. Mutation of viuA alone produced a measurable growth defect that was less pronounced than that of irgA but still detectable [2]. Importantly, the viuA hutA double mutant was markedly impaired for in vivo growth, demonstrating that simultaneous disruption of both the vibriobactin-iron and heme-iron acquisition pathways produces a substantial fitness defect, even though each single mutation alone is relatively well tolerated [3]. A strain mutant in all three genes (viuA, hutA, irgA) showed an in vivo growth defect comparable to the irgA single mutant, indicating that IrgA-mediated iron acquisition is the dominant contributor under these conditions [4]. These results establish that ViuA contributes additively to in vivo fitness, particularly when heme uptake is also compromised, making it a relevant but context-dependent target for anti-virulence strategies.

In vivo fitness Iron acquisition virulence Vibrio cholerae pathogenesis

High-Value Application Scenarios for the Ferric Vibriobactin Receptor (ViuA, CAS 147416-04-4): Evidence-Backed Use Cases for Scientific Procurement


Vibriobactin-Specific Siderophore Transport Assays and Receptor-Ligand Specificity Screening

ViuA is the only receptor capable of mediating vibriobactin and vibriobactin A transport in V. cholerae, with quantitative growth zone data confirming absolute specificity (20.3 ± 1.5 mm for vibriobactin via ViuA vs. 0 mm via VctA or IrgA) [1]. Researchers conducting siderophore utilization profiling, structure-activity relationship (SAR) studies of catechol siderophore analogs, or screening xenosiderophore uptake must use authentic ViuA protein to avoid false-negative results. This application is supported by the well-characterized agar diffusion bioassay system using the EWV136 quadruple mutant strain carrying single receptor plasmids, which provides a clean, receptor-specific readout [2].

High-Affinity Catechol Siderophore Receptor Biochemistry and Biophysical Characterization

The unique ability of ViuA to generate a large diffuse growth zone (39.7 ± 8.4 mm) with fluvibactin—interpreted as evidence of higher ligand affinity relative to VctA and IrgA—positions ViuA as the receptor of choice for biophysical studies of high-affinity catechol siderophore recognition [3]. Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays using purified ViuA can probe the structural determinants of oxazoline-ring recognition, which is lost upon ring opening (fluvibactin A abolishes the affinity differential) [4]. Such studies are foundational for rational design of siderophore-antibiotic conjugates targeting V. cholerae.

Anti-Virulence Drug Discovery Targeting Iron Acquisition in Vibrio cholerae—Combination Target Strategy

In vivo competitive infection data from the rabbit ileal loop model demonstrate that while viuA single mutation produces a measurable fitness defect, the viuA hutA double mutant is markedly impaired [5]. This evidence supports a dual-target anti-virulence strategy in which ViuA inhibitors are developed for co-administration with heme-uptake inhibitors (targeting HutA) to achieve strong attenuation of V. cholerae in the host environment. High-throughput screening campaigns for ViuA inhibitors should use the vibriobactin-specific transport assay (rather than xenosiderophore surrogates) to ensure on-target activity, given that ViuA does not transport enterobactin derivatives or MECAM [6].

Comparative Vibrio Iron-Acquisition Systems Biology and Phylogenetic Receptor Profiling

The 74% amino acid identity between ViuA (V. cholerae) and VuuA (V. vulnificus), combined with the functional divergence in transferrin utilization and the 53% N-terminal identity difference, makes ViuA an essential reference protein for comparative studies of TonB-dependent receptor evolution across Vibrionaceae [7]. Procurement of both ViuA and VuuA enables direct biochemical comparison of ligand specificity, affinity, and transport kinetics between these orthologs, elucidating the structural basis for the gain of transferrin-utilization function in the V. vulnificus lineage. The IrgB-independent transcriptional regulation of viuA further distinguishes it within the V. cholerae Fur regulon [8].

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